molecular formula C11H17BrN2O2 B3202114 Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate CAS No. 1020722-48-8

Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B3202114
CAS No.: 1020722-48-8
M. Wt: 289.17 g/mol
InChI Key: YCHHDTDFVAAEHA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The substituents include an ethyl group at the N1 position, a propyl group at C3, and a bromine atom at C4, with an ethyl ester moiety at C5. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in diverse chemical reactions. The propyl and ethyl substituents contribute to lipophilicity, which may influence solubility and bioavailability.

Properties

IUPAC Name

ethyl 4-bromo-2-ethyl-5-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O2/c1-4-7-8-9(12)10(11(15)16-6-3)14(5-2)13-8/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHDTDFVAAEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1Br)C(=O)OCC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination and subsequent alkylation to introduce the ethyl and propyl groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ in ring systems, substituent positions, and functional groups, leading to variations in physicochemical properties and reactivity. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrazole and Pyrrole Derivatives
Compound Name Ring System Substituents Molar Mass (g/mol) Key Functional Groups Notable Properties
Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate Pyrazole Br (C4), ethyl (N1), propyl (C3), ester (C5) ~263.13 Bromo, ester High electrophilicity at C4
Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate Pyrazole Br (C4, C5), methyl (N1), ester (C3) 325.99 Bromo (x2), ester Increased steric hindrance
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate Pyrrole Methyl (C2, C4), propyl (C3), ester (C5) ~195.26 Ester Lower aromaticity vs. pyrazole

Key Observations:

This affects electronic properties and reactivity .

Bromine Effects: The target compound’s single bromine at C4 contrasts with the doubly brominated analogue in .

Substituent Influence : The propyl group in the target compound increases lipophilicity compared to methyl substituents, which may impact solubility and membrane permeability in biological systems.

Physicochemical Properties

  • Hydrogen Bonding : The ester group in the target compound can act as a hydrogen-bond acceptor, influencing crystal packing and solubility. This contrasts with hydroxyl-containing compounds (e.g., catechins in ), which form stronger hydrogen-bonding networks .

Biological Activity

Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes a bromine atom at position 4, an ethyl group at position 1, a propyl group at position 3, and a carboxylic acid group at position 5. This compound is notable for its diverse biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C11H17BrN2O2
  • Molecular Weight : 289.17 g/mol
  • CAS Number : 1020722-48-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Specifically, it may inhibit enzymes involved in microbial growth and exhibit potential anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that compounds within the pyrazole family can demonstrate significant antimicrobial activity. This compound has been shown to inhibit specific enzymes that play critical roles in microbial metabolism. This suggests its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For example, derivatives of pyrazoles have been tested against various cancer cell lines such as MCF7, HepG2, and A549. These studies report IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549TBD
Compound X (similar structure)MCF73.79
Compound Y (related derivative)HepG20.95

Case Studies

In a notable study conducted by Wei et al., ethyl pyrazole derivatives were evaluated for their anticancer efficacy against multiple cell lines. The study reported that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications can enhance biological activity .

Another research highlighted the synthesis and evaluation of various pyrazole derivatives which displayed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. This emphasizes the potential of this compound as a scaffold for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-1-ethyl-3-propyl-1H-pyrazole-5-carboxylate

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